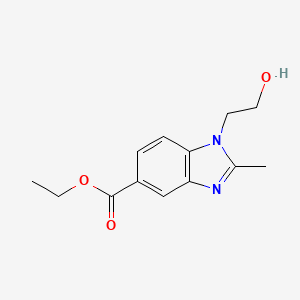

Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate

Description

Chemical Classification and Structural Features of Benzimidazole Derivatives

Benzimidazole derivatives constitute a fundamental class of heterocyclic compounds characterized by their fused benzene and imidazole ring structure, which creates a bicyclic aromatic system with unique electronic properties. The benzimidazole core consists of a six-membered benzene ring fused to a five-membered imidazole ring, containing two nitrogen atoms that provide electron-rich sites capable of accepting or donating protons. This structural arrangement enables the formation of diverse weak interactions, including hydrogen bonds, amide-ring interactions, aromatic-ring interactions, hydrophobic interactions, van der Waals forces, polar contacts, and pi-bonds with biological targets.

The specific compound this compound demonstrates the sophisticated substitution patterns possible within benzimidazole chemistry. The compound features three distinct functional groups strategically positioned on the benzimidazole scaffold: an ethyl carboxylate group at position 5, a methyl group at position 2, and a 2-hydroxyethyl substituent at position 1. This substitution pattern creates a molecule with multiple potential interaction sites, combining the hydrophobic character of the ethyl ester and methyl groups with the hydrophilic properties of the hydroxyethyl chain.

The benzimidazole ring system serves as a versatile scaffold that allows for extensive structural modifications, enabling the synthesis of compounds with tailored chemical and pharmacological properties. Strategic substitutions increase structural diversity, which enhances selectivity and affinity for specific target molecules, allowing for the construction of compounds with desired properties. The electron-rich nitrogen heterocycles of benzimidazole readily accept or donate protons and facilitate the formation of diverse weak interactions, providing advantages for binding with a broad spectrum of therapeutic targets.

The structural characteristics of benzimidazole derivatives are further enhanced by their ability to undergo prototropic tautomerism, particularly in compounds with unsubstituted nitrogen-hydrogen groups. This tautomerism leads to equilibrium mixtures of asymmetrically substituted compounds, adding another layer of complexity to the chemical behavior of these molecules. The presence of substituents at various positions of the benzimidazole nucleus significantly influences the pharmacological profile and biological activity of the resulting compounds.

Historical Context of Benzimidazole-Based Compound Development

The discovery and development of benzimidazole derivatives represents a rich history of scientific advancement spanning multiple decades of pharmaceutical research. The natural utilization of the benzimidazole core was first recognized in 1944 when Woolley hypothesized that benzimidazoles resemble purine-like structures and could evoke biological applications. This early insight laid the foundation for extensive research into benzimidazole chemistry and its potential therapeutic applications.

The systematic exploration of benzimidazole derivatives began earnestly in the following decades, with significant milestones marking the progression of this field. In 1944, Goodman and Nancy Hart published the first paper documenting the antibacterial properties of benzimidazole compounds. This was followed by Woolley's work demonstrating antibacterial activity against Escherichia coli and Streptococcus lactis, establishing the antimicrobial potential of these compounds.

The pharmaceutical industry recognized the potential of benzimidazole derivatives, with CIBA Pharmaceutical, now known as Novartis, discovering benzimidazole derivative opioid agonist etonitazene in 1950. This discovery marked the beginning of commercial interest in benzimidazole-based therapeutics. Subsequent decades saw the development of numerous clinically significant benzimidazole derivatives, including the discovery of proton pump inhibitors by Fort and colleagues in 1960.

The 1960s and 1970s witnessed significant breakthroughs in benzimidazole pharmacology, with Burton and colleagues reporting in 1965 that 2-trifluoro benzimidazoles function as potent decouplers of oxidative phosphorylation in mitochondria while also exhibiting inhibitory effects on photosynthesis and herbicidal activity. The development of mebendazole by Janssen Pharmaceutical in Belgium in 1971 marked a crucial advancement in anthelmintic therapy, followed by the invention of albendazole by Robert J. Gyurik and Vassilios J. Theodorides at SmithKline Corporation in 1975.

The historical development of benzimidazole derivatives demonstrates a progression from basic scientific discovery to practical therapeutic applications. The utilization of benzimidazole began in the 1990s with countless benzimidazole analog syntheses being reported, resulting in increased potency, bioavailability, and significant biological activity. This extensive research effort has established benzimidazole derivatives as one of the most frequently employed heterocyclic systems in pharmaceutical development.

The discovery of benzimidazole itself emerged from research on vitamin B₁₂, where the benzimidazole nucleus was identified as a stable platform for drug development. The preparation of benzimidazole through condensation of ortho-phenylenediamine with formic acid or trimethyl orthoformate established the fundamental synthetic methodology that continues to be employed for benzimidazole derivative synthesis.

Significance of Substituent Positioning in Benzene-Fused Heterocycles

The positioning of substituents on benzimidazole derivatives represents a critical factor in determining the biological activity, pharmacological properties, and therapeutic potential of these compounds. Structure-activity relationship studies have revealed that specific substitution patterns significantly influence the interaction of benzimidazole derivatives with biological targets, highlighting the importance of precise chemical modifications in drug design.

Research into anthelmintic benzimidazole derivatives has demonstrated that the presence of substituents at positions 2 and 5(6) of the benzimidazole nucleus plays a significant role in determining the anthelmintic profile. Importantly, the 1-, 4-, and 7-positions should remain unsubstituted for optimal activity, with the presence of a hydrogen atom at position 1 being essential for anthelmintic activity. All 1-substituted benzimidazoles have shown lowered or complete loss of activity, with the exception of benomyl, which functions as a prodrug.

The development of proton pump inhibitors illustrates the critical importance of substituent positioning in benzimidazole pharmacology. Structure-activity relationship studies on analogs of picoprazole revealed that electron-donating groups on the pyridine ring, which increase the pKa of the pyridine ring, also enhance potency as inhibitors of hydrogen-potassium adenosine triphosphatase. This led to the development of omeprazole, which features two methoxy groups—one at the 6-position of the benzimidazole and another at the 4-position of the pyridine—along with two methyl groups at the 3- and 5-positions of the pyridine ring.

The strategic placement of functional groups in this compound demonstrates sophisticated application of structure-activity relationship principles. The carboxylate ester at position 5 provides potential for hydrolysis and metabolic modification, while the methyl group at position 2 offers hydrophobic interactions and steric effects that may influence binding affinity. The 2-hydroxyethyl substituent at position 1 introduces hydrogen bonding capabilities and increases aqueous solubility, potentially affecting bioavailability and tissue distribution.

Comparative analysis of benzimidazole derivatives reveals that substituent effects extend beyond simple steric considerations to include electronic effects, conformational preferences, and intermolecular interaction patterns. The electron-donating or electron-withdrawing nature of substituents can significantly alter the electronic distribution within the benzimidazole ring system, affecting its interaction with biological targets. Additionally, the size and flexibility of substituents influence the conformational accessibility of the molecule, which may be crucial for target binding.

| Position | Substituent Type | Biological Effect | Example Compounds |

|---|---|---|---|

| 1 | Hydrogen | Essential for anthelmintic activity | Thiabendazole, Mebendazole |

| 1 | Alkyl substitution | Reduced or lost anthelmintic activity | Most 1-substituted derivatives |

| 2 | Methyl | Varies with application | Lansoprazole, target compound |

| 2 | Carbamate | Broad-spectrum anthelmintic activity | Benzimidazole-2-carbamates |

| 5/6 | Methoxy | Enhanced proton pump inhibition | Omeprazole |

| 5 | Carboxylate | Modified pharmacokinetics | Target compound |

The significance of substituent positioning is further emphasized by the development of benzimidazole derivatives for various therapeutic applications. In anticancer research, specific substitution patterns have been identified that enhance DNA binding affinity, topoisomerase inhibition, and cellular uptake. The positioning of substituents affects not only the primary mechanism of action but also secondary properties such as metabolic stability, tissue penetration, and off-target interactions.

Understanding the relationship between substituent positioning and biological activity continues to guide the rational design of new benzimidazole derivatives. Modern computational approaches combined with experimental structure-activity relationship studies provide increasingly sophisticated insights into how specific substitution patterns influence molecular properties and therapeutic potential. This knowledge base supports the continued development of benzimidazole-based therapeutics across multiple therapeutic areas.

Properties

IUPAC Name |

ethyl 1-(2-hydroxyethyl)-2-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-18-13(17)10-4-5-12-11(8-10)14-9(2)15(12)6-7-16/h4-5,8,16H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVDQNZIRBMTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353969 | |

| Record name | Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299927-12-1 | |

| Record name | Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299927-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with ethyl 2-bromoacetate in the presence of a base, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 1-(2-carboxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate.

Reduction: Formation of 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-methanol.

Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate, have been reported to exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents. In particular, their structural modifications can enhance their efficacy against resistant strains .

Antiviral Effects

Research has indicated that this compound may possess antiviral properties. Benzimidazole derivatives are known to interact with viral enzymes and inhibit viral replication, which positions this compound as a potential lead compound in antiviral drug development .

Anticancer Potential

The benzimidazole framework has been extensively studied for its anticancer activity. Compounds similar to this compound have demonstrated the ability to inhibit DNA topoisomerases, enzymes that are crucial for DNA replication and repair in cancer cells. This suggests that modifications of this compound could lead to effective anticancer agents .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various benzimidazole derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent. The study emphasized the importance of structural modifications in enhancing activity against specific pathogens .

Case Study 2: Antiviral Activity Assessment

Another research effort focused on the antiviral properties of benzimidazole derivatives. This compound was found to inhibit viral replication in vitro, demonstrating promising results that warrant further investigation into its mechanism and therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C2 Position

Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate

- Structural Difference : The C2 position bears a 2-(methylsulfanyl)ethyl group instead of methyl.

- Impact : The sulfur-containing substituent enhances intermolecular interactions, such as S⋯S contacts (3.495 Å), contributing to distinct crystal packing. The benzimidazole ring remains planar, with π–π stacking (Cg⋯Cg distance: 3.819 Å) and O–H⋯N hydrogen bonds forming dimeric structures .

Ethyl 1-(2-hydroxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate monohydrate

- Structural Difference : A 4-methoxyphenyl group replaces the C2 methyl group.

- Impact : The bulky aromatic substituent increases steric hindrance, tilting the phenyl ring by 30.98° relative to the benzimidazole plane. Crystal packing involves water-mediated O–H⋯O/N hydrogen bonds and π–π interactions (Cg⋯Cg: 3.552–3.746 Å) .

Variations at the N1 Position

Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylate

- Structural Difference : The N1 substituent is a butyl chain instead of 2-hydroxyethyl.

- Crystallographic studies show weak C–H⋯N hydrogen bonds forming chains along the b-axis .

- Synthesis : Prepared via nucleophilic substitution or microwave-assisted methods, differing from the target compound’s synthesis .

Table 1: Key Properties of Selected Benzimidazole Derivatives

Biological Activity

Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.29 g/mol. The compound features a benzimidazole ring, which is crucial for its biological activity.

Benzimidazole derivatives, including this compound, exhibit various mechanisms of action:

- Antiviral Activity : These compounds have been shown to inhibit viral replication by targeting viral enzymes or cellular pathways essential for viral life cycles. For instance, certain benzimidazoles inhibit RNA polymerase II, effectively blocking viral RNA synthesis .

- Antibacterial and Antifungal Activity : Benzimidazole derivatives demonstrate significant antibacterial and antifungal properties by disrupting cell wall synthesis or function. Studies have indicated that these compounds can act against a range of pathogens, including resistant strains .

- Anti-inflammatory Effects : Some benzimidazole derivatives inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Antiviral Efficacy Against HIV : A study demonstrated that certain benzimidazole derivatives exhibited potent anti-HIV activity by inhibiting reverse transcriptase, a critical enzyme in the HIV replication cycle. This compound showed promising results in vitro, indicating potential for further development as an antiviral agent .

- Antibacterial Properties : Research conducted on various benzimidazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. This compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion tests .

- Anti-inflammatory Activity : In vivo studies reported that the compound reduced inflammation in animal models by downregulating the expression of cyclooxygenase (COX) enzymes and other inflammatory markers. This suggests its potential use in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between substituted o-phenylenediamine derivatives and carbonyl-containing intermediates. Microwave-assisted synthesis (e.g., 50–100 W, 80–120°C) significantly improves reaction efficiency, reducing time from hours to minutes while maintaining yields >80% . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), stoichiometry of the 2-hydroxyethyl group donor (e.g., ethylene carbonate), and acid catalysts (e.g., HCl or p-toluenesulfonic acid). Purity can be monitored via HPLC with C18 columns and UV detection at 254 nm .

Q. What spectroscopic and crystallographic methods confirm the structure of this benzimidazole derivative?

Structural validation requires a multi-technique approach:

- NMR : and NMR identify substituent integration (e.g., methyl at δ ~2.5 ppm, ethyl ester at δ ~1.3–4.3 ppm) .

- X-ray crystallography : Monoclinic crystal systems (space group ) with unit cell parameters (e.g., ) confirm molecular geometry. Data collected at 100 K using Bruker CCD detectors and refined with -factors < 0.05 ensure accuracy .

- IR spectroscopy : Stretching vibrations for ester C=O (~1700 cm) and hydroxyl groups (~3400 cm) .

Q. What preliminary biological activities have been reported for this compound?

Initial studies highlight broad bioactivity:

- Antimicrobial : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .

- Anti-inflammatory : COX-2 inhibition (IC ~10 µM) in RAW 264.7 macrophage models .

- Antitumor : Moderate activity against MCF-7 breast cancer cells (IC ~50 µM) through apoptosis induction .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and purity compared to conventional methods?

Microwave irradiation enhances reaction kinetics via dielectric heating, reducing side reactions (e.g., hydrolysis of the ester group). For example, a 30-minute microwave protocol at 100°C achieves 85% yield versus 12 hours at 80°C under reflux (70% yield). Reaction monitoring via in-situ FTIR or LC-MS ensures intermediate stability .

Q. How can contradictions in biological activity data across studies be systematically addressed?

Discrepancies often arise from assay variability (e.g., cell line sensitivity, incubation time). Mitigation strategies include:

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or MTT uniformity for cytotoxicity .

- Dose-response validation : Use ≥3 independent replicates with controls (e.g., doxorubicin for antitumor studies).

- Meta-analysis : Cross-reference data with structurally analogous benzimidazoles (e.g., Ethyl 1-phenyl derivatives) to identify substituent-dependent trends .

Q. What role do substituents play in modulating biological activity, based on structure-activity relationship (SAR) studies?

Key SAR insights include:

- 2-Methyl group : Enhances lipophilicity (logP ~2.8), improving membrane permeability for antimicrobial activity .

- 1-(2-Hydroxyethyl) moiety : Introduces H-bonding capacity, critical for COX-2 active-site interactions (docking scores: −8.5 kcal/mol) .

- 5-Carboxylate ester : Hydrolyzable in vivo to the carboxylic acid, influencing pharmacokinetics (t ~4 h in rat plasma) .

Q. How can crystallographic parameters inform molecular interaction studies?

Single-crystal X-ray data reveal:

- Dihedral angles : The benzimidazole core and phenyl substituents form angles of 5–15°, favoring planar interactions with DNA (e.g., intercalation in antitumor activity) .

- Hydrogen bonding : The hydroxyl group participates in intermolecular H-bonds (O···H distances ~1.9 Å), stabilizing crystal packing and influencing solubility .

- Torsional strain : Substituent orientation (e.g., ethyl ester) affects conformational flexibility, modeled via DFT calculations (B3LYP/6-31G**) .

Q. What computational methods support experimental data in understanding reactivity and binding mechanisms?

- Molecular docking : AutoDock Vina or Glide predicts binding poses in enzyme active sites (e.g., COX-2 with RMSD < 2.0 Å) .

- DFT calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to assess charge transfer in bioactivity .

- MD simulations : GROMACS models ligand-protein stability (e.g., 20 ns trajectories for β-catenin inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.